molecular formula C14H13ClO B12732763 1,1'-Biphenyl, 2-chloro-4'-(methoxymethyl)- CAS No. 109523-84-4

1,1'-Biphenyl, 2-chloro-4'-(methoxymethyl)-

Cat. No.: B12732763
CAS No.: 109523-84-4
M. Wt: 232.70 g/mol
InChI Key: IVJFMDRPPCDFCM-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 2-chloro-4’-(methoxymethyl)- is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with a chlorine atom and a methoxymethyl group attached to the rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Biphenyl, 2-chloro-4’-(methoxymethyl)- can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under nitrogen protection at elevated temperatures (around 130°C) for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are significant for this compound, particularly involving the chlorine atom. The chlorine can be replaced by various nucleophiles, such as amines or alcohols, under appropriate conditions. This reaction type is useful for introducing new functional groups that may improve the compound's interaction with biological targets.

Electrophilic Substitution Reactions

Although less common due to the presence of a chlorine atom, which is a deactivating group, electrophilic substitution can occur under specific conditions. The methoxymethyl group can influence the reactivity of the biphenyl ring, potentially directing electrophilic substitution to certain positions.

Cross-Coupling Reactions

Cross-coupling reactions, such as Suzuki-Miyaura coupling, are versatile methods for forming carbon-carbon bonds. These reactions involve the use of palladium catalysts and can be employed to attach various aryl or alkyl groups to the biphenyl core, enhancing its diversity and potential applications .

Nucleophilic Substitution

Reaction TypeConditionsProducts
SNAr with AmineHigh temperature, polar aprotic solvent1,1'-Biphenyl, 2-amino-4'-(methoxymethyl)-
SNAr with AlcoholBase, reflux1,1'-Biphenyl, 2-alkoxy-4'-(methoxymethyl)-

Electrophilic Substitution

Reaction TypeConditionsProducts
Friedel-Crafts AcylationAlCl3, acyl chloride1,1'-Biphenyl, 2-chloro-4'-(methoxymethyl)-acyl
NitrationHNO3, H2SO4This compoundnitro

Cross-Coupling Reactions

Reaction TypeConditionsProducts
Suzuki-Miyaura CouplingPd(PPh3)4, arylboronic acid, K2CO31,1'-Biphenyl, 2-aryl-4'-(methoxymethyl)-

Scientific Research Applications

Biological Activities

Research indicates that 1,1'-biphenyl derivatives exhibit various biological activities:

  • Enzyme Interaction : Studies have shown that these compounds can interact with enzymes and receptors in biological systems. The presence of chlorine and methoxy groups may enhance binding affinity to specific targets, potentially leading to increased biological activity.
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial effects against a range of pathogens, suggesting potential use in pharmaceutical applications.

Pharmaceutical Applications

1,1'-Biphenyl, 2-chloro-4'-(methoxymethyl)- has potential applications in drug development due to its biological activity. It can serve as a lead compound for developing new pharmaceuticals targeting specific diseases.

Case Study : A study explored the compound's interaction with certain enzymes involved in metabolic pathways, revealing promising results for further drug development.

Material Science

The compound's structural properties make it a candidate for developing advanced materials. Its unique biphenyl structure allows for modifications that can enhance material properties such as electrical conductivity or thermal stability.

Application AreaDescription
PharmaceuticalsPotential lead compound for drug development
Material ScienceCandidate for advanced materials with enhanced properties

Environmental Science

Due to its chemical stability and reactivity, 1,1'-biphenyl derivatives are being investigated for their environmental impact and degradation pathways. Understanding these pathways is crucial for assessing their safety and ecological effects.

Mechanism of Action

The mechanism by which 1,1’-Biphenyl, 2-chloro-4’-(methoxymethyl)- exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The specific pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.

Comparison with Similar Compounds

Uniqueness: 1,1’-Biphenyl, 2-chloro-4’-(methoxymethyl)- is unique due to the presence of both chlorine and methoxymethyl groups, which provide distinct reactivity patterns and potential for diverse applications. The methoxymethyl group can act as a protecting group or participate in further chemical transformations, enhancing the compound’s utility in synthetic chemistry.

Biological Activity

1,1'-Biphenyl, 2-chloro-4'-(methoxymethyl)- is an organic compound characterized by a biphenyl structure with a chlorine atom and a methoxymethyl group. Its molecular formula is C15H15ClO, and it has a molecular weight of approximately 232.71 g/mol. This compound is of interest due to its potential biological activities, particularly in pharmacology and biochemistry.

Research indicates that biphenyl derivatives can interact with various biological systems, including enzymes and receptors. The presence of chlorine and methoxy groups may enhance binding affinity to specific targets, potentially leading to increased biological activity. Interaction studies often utilize techniques such as molecular docking simulations and enzyme inhibition assays to assess these interactions.

Biological Activities

  • Antimicrobial Activity : Compounds similar to 1,1'-biphenyl derivatives have shown antimicrobial properties. Studies suggest that the chlorinated biphenyls exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Some biphenyl derivatives have demonstrated cytotoxic effects on cancer cell lines. For instance, structure-activity relationship (SAR) studies indicate that modifications in the biphenyl structure can lead to enhanced anticancer activity.
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Comparative Analysis with Related Compounds

The following table compares the structural features and biological activities of related compounds:

Compound NameStructure FeaturesUnique Characteristics
1,1'-BiphenylTwo phenyl ringsBase structure for many derivatives
2-ChlorobiphenylChlorine at position 2Used as an industrial chemical
4-MethoxybiphenylMethoxy group at position 4Exhibits different biological activity
3-Chloro-4-methoxyphenolHydroxyl group presentKnown for its antiseptic properties
Biphenyl-2-carboxylic acidCarboxylic acid functional groupPotential use in pharmaceuticals

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of various biphenyl derivatives against multiple myeloma cell lines (RPMI 8226). The results indicated that certain derivatives exhibited IC50 values lower than 10 μM, suggesting significant cytotoxicity towards cancer cells while remaining non-toxic to normal B lymphocytes.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of cytochrome P450 enzymes by chlorinated biphenyls. The study utilized fluorescence polarization assays to measure enzyme activity and found that specific substitutions on the biphenyl ring could enhance inhibitory potency.

Properties

CAS No.

109523-84-4

Molecular Formula

C14H13ClO

Molecular Weight

232.70 g/mol

IUPAC Name

1-chloro-2-[4-(methoxymethyl)phenyl]benzene

InChI

InChI=1S/C14H13ClO/c1-16-10-11-6-8-12(9-7-11)13-4-2-3-5-14(13)15/h2-9H,10H2,1H3

InChI Key

IVJFMDRPPCDFCM-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=C(C=C1)C2=CC=CC=C2Cl

Origin of Product

United States

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